4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide -

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Catalog Number: EVT-4636173
CAS Number:
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Synthesis of 4-(1H-indol-3-yl)butanoic acid. This can be achieved through various methods, including the Fischer indole synthesis or by reacting indole with gamma-butyrolactone under acidic conditions. []

Step 3: Formation of the butanamide linkage. This can be achieved by reacting the product from step 2 with ammonia or an appropriate amine in the presence of a suitable coupling agent. []

Mechanism of Action
  • Enzyme inhibition: The compound's structure suggests it could potentially inhibit enzymes involved in various biological pathways, such as urease [] or lysophospholipase D. []
  • Receptor binding: The indole and tetrazole moieties are known to interact with specific receptors, suggesting the compound could act as an agonist or antagonist at certain receptor subtypes. []
Applications
  • Medicinal chemistry: This compound can serve as a scaffold for developing novel therapeutic agents targeting diseases like cancer, hypertension, and bacterial/fungal infections. [, , , ]
  • Pharmacological research: It can be used as a tool compound to investigate the roles of specific enzymes or receptors in various biological processes. [, ]

Compound Description: This compound serves as a crucial starting material for synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibit potent urease inhibitory activities. []

Relevance: This compound forms the core structure of 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide. The only structural difference is the presence of the N-[3-(1H-tetrazol-1-yl)phenyl]butanamide moiety in the target compound. []

Ethyl 4-(1H-indol-3-yl)butanoate

Compound Description: This compound is an intermediate in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. It is derived from 4-(1H-indol-3-yl)butanoic acid. []

Relevance: This compound is structurally very similar to 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, sharing the same core structure with an ethyl ester group replacing the N-[3-(1H-tetrazol-1-yl)phenyl]butanamide moiety. []

4-(1H-Indol-3-yl)butanohydrazide

Compound Description: This compound is another intermediate formed during the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. []

Relevance: This compound maintains the core structure of 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide but with a hydrazide group replacing the N-[3-(1H-tetrazol-1-yl)phenyl]butanamide portion. []

5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound acts as a nucleophile in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activities. []

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetrazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (Compound 966791)

Compound Description: Identified through high-throughput screening, this compound exhibits potent autotaxin (ATX) inhibitory activity. Unlike compounds targeting the hydrophobic pocket, this compound competitively inhibits both the lysophospholipase substrate FS-3 and the phosphodiesterase substrate p-nitrophenyl thymidine 5′-monophosphate. []

Relevance: Although structurally distinct from 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, this compound is relevant due to the shared presence of the 1,2,3,4-tetrazolylphenyl moiety, highlighting the potential significance of this group in biological activity. []

Compound Description: These compounds, characterized by the general formula provided in the research paper, demonstrate potent renin inhibitory activity, making them potential candidates for treating hypertension. []

Relevance: While structurally diverse, these compounds share the indole moiety with 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide. Additionally, the broad range of substituents (R1, R2, R3, R4, and R5) outlined in the general formula allows for the incorporation of various functional groups, including tetrazole derivatives, highlighting the potential to explore similar structural modifications in the context of 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide and its potential biological activities. []

1-(5-((5-chloro-3-(1(pyridine-4-yl)-4-(1-(4-substituted phenyl)-1H-tetrazol-3-yl)-1H-Indol-1-yl)-1H-indol-1-yl)methyl)-2-(4-substituted phenyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (5a-g)

Compound Description: This series of compounds, synthesized from phenyl ethylidene acetohydrazide precursors, displays promising antibacterial and antifungal properties. []

Relevance: Although structurally different from 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, these compounds share the presence of both the indole and the 1H-tetrazolylphenyl moieties. This overlap highlights the potential relevance of these structural features in influencing biological activities and suggests potential avenues for exploring structure-activity relationships related to 4-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide. []

Properties

Product Name

4-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

IUPAC Name

4-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H18N6O/c26-19(10-3-5-14-12-20-18-9-2-1-8-17(14)18)22-15-6-4-7-16(11-15)25-13-21-23-24-25/h1-2,4,6-9,11-13,20H,3,5,10H2,(H,22,26)

InChI Key

AFNGLLNGJPMRRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.